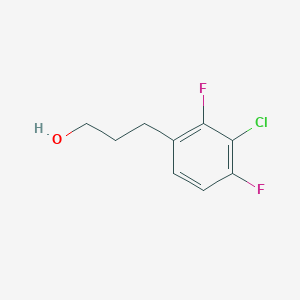

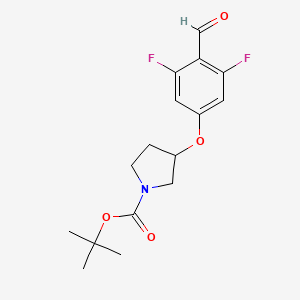

![molecular formula C9H11Cl2N3O2 B2377038 2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride CAS No. 2416229-05-3](/img/structure/B2377038.png)

2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride” is a chemical compound used in scientific research. It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound offers potential applications in drug discovery and development due to its unique structure and properties.

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by 1H and 13C NMR and mass spectral analysis . The structures of similar compounds have been confirmed using these methods .Chemical Reactions Analysis

The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various methods. For example, the yield of a similar compound was 560 mg (67%), white powder, mp 233–234°C (mp 227–229°C 20). The 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH3); 2.33 (3H, s, CH3); 4.08 (2H, s, CH2); 7.15 (1H, d, J = 6.9, Н Ar); 7.27 (2H, d, J = 8.4, Н Ar); 7.51 (1H, d, J = 6.9, Н Ar); 7.63 (2H, d, J = 8.4, Н Ar); 8.20 (1H, s, Н Ar); 12.77 (1H, br. s, CO2H). The 13C NMR spectrum, δ, ppm: 17.8; 20.8; 30.0; 113.9; 116.0; 121.0; 122.2; 127.4; 127.5; 129.2; 131.6; 136.7; 142.4; 142.9; 171.1 .Applications De Recherche Scientifique

Anticancer Research

2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid; dihydrochloride and its derivatives show potential in anticancer research. For instance, some pyrazino[1,2-a]benzimidazole derivatives, which are structurally related, have demonstrated significant anticancer activities in studies conducted by the National Cancer Institute. These derivatives exhibited remarkable activity comparable to standard drugs like melphalan and cisplatin (Demirayak & Yurttaş, 2014).

Anti-Inflammatory and Analgesic Properties

Research indicates that derivatives of imidazo[1,2-a]pyrazine, such as those synthesized from substituted 2-aminopyrazines, display notable anti-inflammatory activities. This was evidenced in pharmacological testing in vivo, evaluating their impact on conditions like carrageenan-induced rat paw edema (Abignente et al., 1992).

Sensing Applications

In the field of sensing, derivatives of imidazo[1,2-a]pyrazine have been employed in the development of colorimetric and fluorometric sensors for the Lewis acidity of metal ions. This application is important for detecting metal ions in aprotic solutions, as demonstrated by the modulation of UV/vis absorption and fluorescence spectroscopic properties upon metal-ion complexation (Hirano et al., 2010).

Synthesis of Novel Compounds

There is significant research into the synthesis of novel compounds using 2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid; dihydrochloride derivatives. This includes the development of 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, highlighting the compound's versatility in generating unique chemical structures (Ghandi, Zarezadeh, & Taheri, 2010).

Antimicrobial Activity

Some novel derivatives of imidazo[1,2-a]pyrazine, particularly N-arylimidazo[1,2-a]pyrazine-2-carboxamides, have been synthesized and shown to exhibit promising antimicrobial activity. This points to the potential use of these compounds in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Synthesis Methodology Research

Further research into the synthesis methodologies of imidazo[1,2-a]pyrazine derivatives, including aqueous syntheses and silver-catalyzed aminooxygenation, demonstrates the compound's adaptability in various chemical reactions. This research can lead to more efficient and environmentally friendly synthesis processes (Mohan, Rao, & Adimurthy, 2013).

Mécanisme D'action

While the exact mechanism of action for “2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride” is not specified, similar compounds have shown a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Safety and Hazards

Propriétés

IUPAC Name |

2-(5-methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.2ClH/c1-6-3-10-4-8-11-7(2-9(13)14)5-12(6)8;;/h3-5H,2H2,1H3,(H,13,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHWIDHUBKMMGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=NC(=CN12)CC(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

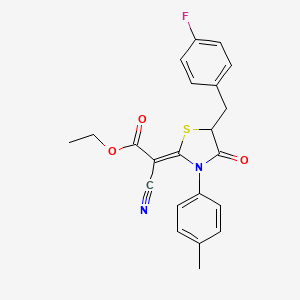

![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)

![2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide](/img/structure/B2376960.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2376964.png)

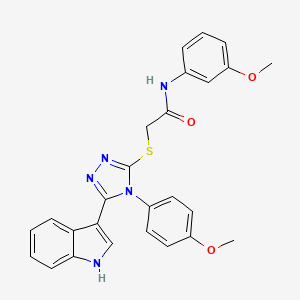

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)

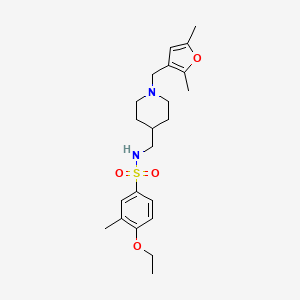

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

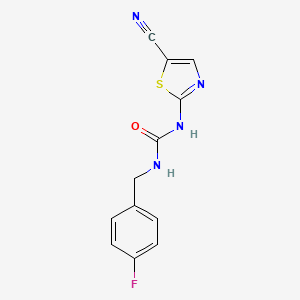

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)